4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
CAS No.: 1154704-31-0
Cat. No.: VC2804090
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154704-31-0 |
|---|---|
| Molecular Formula | C14H10ClN3O |
| Molecular Weight | 271.7 g/mol |
| IUPAC Name | 4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline |
| Standard InChI | InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14-17-13(18-19-14)9-5-7-10(16)8-6-9/h1-8H,16H2 |
| Standard InChI Key | NLNQGBJFOKQUTC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N)Cl |
Introduction
Chemical Identity and Properties
Basic Information
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a structurally complex heterocyclic compound characterized by a 1,2,4-oxadiazole core connecting a 2-chlorophenyl group and an aniline moiety. This arrangement contributes to its unique chemical properties and potential biological activities.
Table 1: Chemical Identity of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
| Parameter | Value |
|---|---|
| CAS Number | 1154704-31-0 |
| Molecular Formula | C14H10ClN3O |
| Molecular Weight | 271.7 g/mol |
| IUPAC Name | 4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline |
| Standard InChI | InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14-17-13(18-19-14)9-5-7-10(16)8-6-9/h1-8H,16H2 |
| Standard InChIKey | NLNQGBJFOKQUTC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N)Cl |
The chemical structure features a central 1,2,4-oxadiazole heterocycle with a 2-chlorophenyl substituent at the 5-position and a 4-aminophenyl (aniline) group at the 3-position . This structural arrangement is significant for its potential biological interactions and reactivity patterns.
Structural Analysis
Structural Features
The structural chemistry of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is defined by three key components:
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The 1,2,4-oxadiazole heterocycle: A five-membered ring containing three heteroatoms (one oxygen and two nitrogen atoms) arranged in a specific pattern characteristic of the 1,2,4-oxadiazole system.
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The 2-chlorophenyl group: A phenyl ring with a chlorine atom at the ortho position, attached to the 5-position of the oxadiazole ring.
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The aniline moiety: A phenyl ring with an amino group at the para position, attached to the 3-position of the oxadiazole ring.
This structural arrangement creates a molecule with an extended conjugated π-electron system, which contributes to its electronic properties and potential interactions with biological targets.
Spectroscopic Characteristics
While specific spectroscopic data for 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is limited in the literature, analogous 1,2,4-oxadiazole compounds typically show characteristic spectral properties that can aid in identification and structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra of related compounds typically show aromatic proton signals in the range of δ 6.7-7.7 ppm, with the amino protons appearing as a broadened signal around δ 3.5-4.5 ppm. In 13C NMR, the oxadiazole carbons typically appear at δ 165-175 ppm, clearly distinguishable from the aromatic carbon signals .
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Infrared (IR) Spectroscopy: Characteristic absorption bands include N-H stretching (3400-3300 cm-1), C=N stretching (1650-1580 cm-1), and C-O stretching (1250-1200 cm-1) from the oxadiazole ring .
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Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 271.7 g/mol, with fragmentation patterns characteristic of oxadiazole ring systems.
Synthesis Methods
General Synthetic Approaches to 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazole derivatives typically follows several established routes, with cyclization reactions being the most common. For compounds like 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline, the following methods are particularly relevant:
Amidoxime-Based Synthesis
One of the most widely used approaches involves the reaction of amidoximes with carboxylic acid derivatives. This method could be adapted for our target compound as follows:
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Preparation of an appropriate amidoxime from 4-aminobenzonitrile
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Reaction with 2-chlorobenzoyl chloride or a similar derivative
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Cyclization under dehydrating conditions to form the oxadiazole ring
Oxidative Cyclization
Another important method involves oxidative cyclization reactions, which can be performed under mild conditions:
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Reaction of 4-aminobenzamidoxime with 2-chlorobenzaldehyde
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Oxidative cyclization using agents such as NBS/DBU or I2/K2CO3
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Formation of the oxadiazole ring through a cyclization-aromatization sequence
Table 2: Comparison of Common Synthetic Routes for 1,2,4-Oxadiazoles
| Synthetic Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime-Based Synthesis | Amidoximes, carboxylic acid derivatives | Base, heat (80-100°C) | High yields (70-90%), well-established | Requires multiple steps, harsh conditions |
| Oxidative Cyclization | Amidoximes, aldehydes | Oxidants (I2, NBS), base, RT | Mild conditions, good yields (50-84%) | Sensitive to substituent effects |
| Microwave-Assisted Synthesis | Nitriles, hydroxylamine, carboxylic acids | Microwave irradiation | Rapid reaction (2-10 min), solvent-free | Requires specialized equipment |
| Room Temperature Methods | Various precursors | Catalysts, RT | Environmentally friendly, mild conditions | Variable yields depending on substrates |
The reported yield for similar compounds synthesized via optimized routes is approximately 54.1% , although this may vary based on specific reaction conditions and purification methods.
Green Chemistry Approaches
Recent trends in the synthesis of 1,2,4-oxadiazoles emphasize environmentally friendly methods, which could be adapted for the synthesis of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline:
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Solvent-free conditions using microwave irradiation, which can dramatically reduce reaction times from hours to minutes
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Aqueous medium reactions catalyzed by simple bases
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Mechanochemical approaches involving solid-state reactions through grinding or milling, which eliminate or minimize solvent use
These green chemistry approaches align with current trends in sustainable chemical synthesis and could provide more efficient routes to our target compound with reduced environmental impact.
Analytical Methods and Characterization
Identification Techniques
The identification and purity assessment of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves a combination of analytical techniques:
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Chromatographic methods: High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) provides information on purity and identity
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Spectroscopic methods: NMR, IR, and UV-Vis spectroscopy offer structural confirmation
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Elemental analysis: Confirms the elemental composition (C, H, N, Cl, O) of the compound
Stability Considerations
Understanding the stability of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline under various conditions is crucial for handling, storage, and application development:
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Light sensitivity: Compounds containing aromatic amines and heterocycles may be sensitive to photodegradation, requiring storage in amber containers or protected from light
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Thermal stability: The oxadiazole ring generally provides good thermal stability, but systematic studies would be necessary to determine specific thresholds
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Chemical reactivity: The amino group presents a reactive site that may participate in various reactions, potentially affecting long-term stability
Appropriate stability studies would be essential for any application development involving this compound.
Comparative Analysis with Related Compounds
Structural Analogs
Comparison with structural analogs provides insights into the unique features of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline:
Table 3: Comparison with Structural Analogs
| Compound | Structural Difference | Potential Impact on Properties |
|---|---|---|
| 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | Aniline group at meta position instead of para | Different electronic distribution, potentially altered binding properties |
| 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | Chloro substituent at para position of phenyl ring | Altered steric and electronic properties affecting biological interactions |
| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | Different oxadiazole isomer with methyl substitution | Different electronic properties and hydrogen bonding patterns |
The specific positioning of the chlorine atom at the ortho position of the phenyl ring in 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline creates a unique electronic environment that may significantly influence its chemical reactivity and biological properties compared to these analogs .
Isomeric Considerations
Different isomeric forms of oxadiazoles (1,2,4-oxadiazole vs. 1,3,4-oxadiazole, etc.) exhibit distinct properties:
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The 1,2,4-oxadiazole ring in our target compound has different electronic distribution compared to 1,3,4-oxadiazole isomers
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The specific arrangement of nitrogen and oxygen atoms influences hydrogen bonding patterns and interactions with biological targets
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Metabolic stability and pharmacokinetic properties may vary significantly between isomeric forms
These isomeric considerations are important for understanding the structure-property relationships of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline and related compounds.
Future Research Directions
Synthetic Optimization
Several avenues for synthetic optimization of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline warrant investigation:
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Development of more efficient one-pot procedures to streamline synthesis
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Application of mechanochemical approaches for environmentally friendly production
Biological Evaluation
Comprehensive biological evaluation would provide valuable insights into the potential applications of this compound:
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Systematic screening against bacterial and fungal pathogens
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Evaluation of antiproliferative activity against cancer cell lines
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Assessment of structure-activity relationships through the synthesis and testing of derivatives
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Investigation of potential mechanisms of action
Computational Studies
Computational approaches could accelerate the understanding and application development for 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline:
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